![molecular formula C20H23N5OS B2804920 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 577987-27-0](/img/structure/B2804920.png)
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure consists of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions . The compound also contains an acetamide group and a thioether linkage.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the angles between chemical bonds.Scientific Research Applications
Synthesis and Antiexudative Activity
The synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides was explored for their potential antiexudative activity. This research aimed to develop new, effective, and relatively non-toxic drugs by investigating the synthetic methods, physical, physico-chemical, and biological properties of 1,2,4-triazol derivatives. The study successfully synthesized 24 compounds, out of which 91% demonstrated antiexudative properties, with 5 compounds showing activity surpassing the reference drug diclophenac sodium. This suggests the potential of these derivatives in medical applications due to their anti-exudative effects (Chalenko et al., 2019).
Antimicrobial Activities of Triazole Derivatives
A study focused on the synthesis of new triazole derivatives and the investigation of their antimicrobial activities. The research involved preparing triazole derivatives by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with specific amino triazole thiones. The compounds were then tested for their antimicrobial efficacy against various Candida species and pathogenic bacteria. Notably, two compounds, IIIg and IIIi, were identified as the most potent derivatives against Candida species and tested bacteria, respectively, indicating their potential as antimicrobial agents (Altıntop et al., 2011).
Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine
Another study involved the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride. These compounds were further reacted with various aromatic aldehydes to yield 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamides, which upon cyclization with hydrazine hydrate, produced N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. These synthesized compounds were characterized and confirmed through spectroscopic studies, indicating their potential for further pharmacological exploration (Panchal & Patel, 2011).
Anticancer Properties of Triazole Derivatives
Research on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides investigated their anticancer activity against a panel of 60 cancer cell lines derived from nine different cancer types. Several derivatives were identified to exhibit selective activity against melanoma and breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ostapiuk et al., 2015).
properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)15-7-9-17(10-8-15)22-18(26)12-27-20-24-23-19(25(20)21)16-6-4-5-14(3)11-16/h4-11,13H,12,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIRHPUNJSOHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.